molecular formula C24H36D4O4 B1165121 3β-Ursodeoxycholic Acid-D4

3β-Ursodeoxycholic Acid-D4

货号: B1165121
分子量: 396.6
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Systematic Nomenclature and Isotopic Labeling Pattern

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete name being (3β,5β,7β)-3,7-Dihydroxycholan-24-oic Acid-d4. Alternative systematic designations include 3β,7β-Dihydroxy-5β-cholan-24-oic Acid-d4 and 3β,7β-Dihydroxy-5β-cholanic Acid-d4, reflecting the specific stereochemical configuration at multiple chiral centers. The compound is also referenced as Isoursodeoxycholic Acid-d4, emphasizing its relationship to the naturally occurring bile acid isomer.

The isotopic labeling pattern in this deuterated analog follows a strategic design to maximize analytical utility while preserving molecular stability. The deuterium atoms are specifically incorporated at positions that minimize potential exchange with environmental hydrogen sources during analytical procedures. Chemical suppliers consistently report the deuterium content as greater than 98% atom D, indicating high isotopic purity essential for precise quantitative analyses.

The Chemical Abstracts Service registry number for the unlabeled parent compound is 78919-26-3, providing a standardized reference for chemical databases and regulatory documentation. This designation distinguishes the 3β-epimer from the more prevalent 3α-configured ursodeoxycholic acid, which carries a different registry number and represents a distinct chemical entity with different biological properties.

Molecular Formula and Deuterium Substitution Sites

The molecular formula of this compound is C24H36D4O4, reflecting the incorporation of four deuterium atoms into the steroid framework. The molecular weight increases from 392.58 g/mol in the non-deuterated analog to 396.60 g/mol due to the deuterium substitutions, representing a mass shift of approximately 4 atomic mass units.

Structural analysis indicates that the deuterium atoms are strategically positioned within the steroid backbone to provide optimal analytical performance. The substitution pattern is designed to avoid labile positions where hydrogen-deuterium exchange might occur under typical analytical conditions. Based on the molecular formula and analytical data from multiple suppliers, the deuterium incorporation maintains the overall structural integrity of the bile acid scaffold while providing sufficient mass differentiation for internal standard applications.

The precise positioning of deuterium atoms influences the compound's analytical behavior, particularly in liquid chromatography-tandem mass spectrometry applications. The isotopic substitution pattern ensures that the deuterated analog exhibits nearly identical chromatographic retention characteristics to the non-deuterated compound while providing clear mass spectral differentiation.

Comparative Structural Analysis with Non-Deuterated Analogs

Comparative analysis between this compound and its non-deuterated counterpart reveals minimal structural perturbation despite the isotopic substitutions. The steroid backbone maintains its characteristic rigid conformation, with the four-ring system exhibiting the same spatial arrangement observed in the parent compound. The deuterium substitutions do not significantly alter the overall molecular geometry or the positioning of functional groups critical for biological recognition.

The hydroxyl groups at positions C-3 and C-7 retain their β-configuration in both the deuterated and non-deuterated forms, maintaining the same hydrogen bonding potential and hydrophilic character. This preservation of functional group orientation ensures that the deuterated analog serves as an appropriate internal standard for analytical applications, as it experiences similar matrix effects and extraction efficiencies during sample processing.

Thermal analysis studies of related ursodeoxycholic acid compounds demonstrate that deuteration has minimal impact on thermal stability characteristics. The decomposition temperature profile remains largely unchanged, with the onset of thermal degradation occurring around 200.6°C, similar to non-deuterated analogs. This thermal stability consistency supports the use of deuterated standards across various analytical conditions.

The carboxylic acid functionality at position C-24 maintains identical chemical behavior in both isotopic forms, preserving the compound's acid-base properties and ionization characteristics essential for mass spectrometric detection. The spatial orientation of the side chain relative to the steroid backbone remains unchanged, ensuring consistent analytical performance across different detection methods.

Crystallographic Properties and Hydrogen Bonding Networks

Crystallographic analysis of related bile acid compounds provides insights into the solid-state behavior of this compound. Studies of bile acid crystal structures demonstrate that compounds with the 3β,7β-dihydroxy configuration adopt orthorhombic crystal systems, typically in the P2(1)2(1)2(1) space group. This crystallographic arrangement differs from other bile acid isomers, reflecting the unique spatial requirements of the β-configured hydroxyl groups.

The hydrogen bonding network in 3β-configured bile acids exhibits distinct characteristics compared to their α-epimers. The three hydrogen bonding sites, comprising the two hydroxyl groups (O3-H and O7-H) and the carboxylic acid group (O24a-H and O24b), participate in cooperative hydrogen bonding arrangements that stabilize the crystal structure. The specific geometry of the 3β-hydroxyl group influences the directionality of hydrogen bonds and affects the overall packing efficiency within the crystal lattice.

Crystallographic studies reveal that the 3β,7β-isomer forms inclusion complexes with organic solvents under specific crystallization conditions. Unlike some other bile acid isomers, the 3β,7β-configuration can accommodate solvent molecules within the crystal structure, forming 1:1 stoichiometric complexes. This inclusion behavior reflects the unique spatial arrangement of hydroxyl groups and their influence on crystal packing.

The deuterium substitutions in this compound are expected to have minimal impact on crystallographic properties, as deuterium forms hydrogen bonds with similar strength to protium. However, subtle differences in bond lengths and vibrational frequencies may influence the fine details of crystal packing and hydrogen bonding networks. These minor modifications do not compromise the overall structural integrity but may be detectable through high-resolution crystallographic analysis.

Stereochemical Considerations: 3β-OH Configuration vs. 3α Epimers

The stereochemical configuration at position C-3 represents the fundamental distinguishing feature between this compound and the more common 3α-configured ursodeoxycholic acid. The β-configuration places the hydroxyl group in an equatorial position relative to the steroid A-ring, contrasting with the axial orientation observed in the α-epimer. This stereochemical difference profoundly influences the compound's physical properties, biological activity, and analytical behavior.

The 3β-hydroxyl configuration affects the molecule's hydrophilic-lipophilic balance and its interaction with biological membranes and proteins. Comparative studies of bile acid isomers demonstrate that the spatial orientation of the C-3 hydroxyl group influences hydrogen bonding patterns and affects the compound's ability to form micelles and interact with lipid bilayers. The β-configuration typically results in different aggregation behavior and altered membrane permeability characteristics compared to α-configured analogs.

Stereochemical analysis reveals that the donor-acceptor hydrogen bonding sequence differs between 3β and 3α epimers. In compounds with 3β-OH configuration, the hydrogen bonding pattern follows a specific sequence that depends on the configuration of other hydroxyl groups within the molecule. This pattern influences crystal packing arrangements and affects the compound's solubility characteristics in different solvent systems.

The 3β-configuration also impacts the compound's interaction with bile acid binding proteins and transport systems. Studies of ileal bile acid binding protein demonstrate that stereochemical differences at position C-3 can significantly affect binding affinity and selectivity. The β-configured hydroxyl group may exhibit different binding kinetics and thermodynamic parameters compared to the α-epimer, reflecting the importance of precise stereochemical recognition in biological systems.

Property This compound Regular Ursodeoxycholic Acid
Molecular Formula C24H36D4O4 C24H40O4
Molecular Weight 396.60 g/mol 392.58 g/mol
C-3 Configuration β (equatorial) α (axial)
C-7 Configuration β β
CAS Number (unlabeled) 78919-26-3 128-13-2
Crystal System Orthorhombic Variable
Deuterium Content >98% atom D Not applicable

The stereochemical considerations extend beyond simple configurational differences to encompass conformational preferences and molecular dynamics. The 3β-hydroxyl group influences the overall molecular shape and flexibility, affecting how the molecule interacts with analytical columns during chromatographic separation and how it fragments during mass spectrometric analysis. These stereochemical effects must be carefully considered when developing analytical methods that employ this compound as an internal standard.

属性

分子式

C24H36D4O4

分子量

396.6

纯度

>95% by NMR; >98% atom D

产品来源

United States

科学研究应用

Hepatobiliary Disorders

Case Study: Primary Biliary Cholangitis
A study involving patients with PBC showed that treatment with ursodeoxycholic acid resulted in significant improvements in liver function tests, specifically alkaline phosphatase levels. The quantification of bile acids using ursodeoxycholic acid-D4 as a standard provided insights into the metabolic pathways affected by the treatment .

Gastroesophageal Reflux Disease

Ursodeoxycholic acid has also been evaluated for its protective effects against oxidative stress in esophageal cells. In a clinical study involving patients with Barrett's esophagus, high doses of ursodeoxycholic acid led to favorable changes in gastric bile acid composition, suggesting potential therapeutic benefits .

Metabolic Research

Ursodeoxycholic acid-D4 has been implicated in lipid metabolism and insulin sensitivity. Its role in modulating metabolic dysfunctions is being explored, particularly concerning obesity and diabetes.

Research Findings:

  • A study demonstrated that treatment with ursodeoxycholic acid improved metabolic indices by altering fatty acid profiles and enhancing insulin sensitivity .
  • The compound was found to increase levels of beneficial fatty acids while decreasing saturated fatty acids, indicating a potential role in managing metabolic disorders .

Analytical Applications

Ursodeoxycholic acid-D4 serves as an essential internal standard for the quantification of bile acids in various research settings. Its use in LC-MS/MS allows for precise measurement of bile acids, aiding in both clinical diagnostics and pharmacokinetic studies.

Table 1: Comparison of Analytical Techniques Using Ursodeoxycholic Acid-D4

TechniqueApplicationAdvantages
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Quantification of bile acidsHigh sensitivity and specificity
High-Performance Liquid Chromatography (HPLC)Separation of bile acidsEffective for complex mixtures
Gas Chromatography (GC)Analysis of volatile compoundsSuitable for small sample volumes

化学反应分析

Esterification Reactions

Esterification is critical for protecting hydroxyl and carboxyl groups during synthetic modifications. The compound undergoes:

  • 24-Carboxyl Esterification : Reacts with methanol under sulfuric acid catalysis (0.3 mol% relative to substrate) at 50°C for 3 hours to form methyl esters .

  • 3α/7β-Hydroxyl Protection : Acetic anhydride in dichloromethane with DMAP/pyridine catalysts selectively acetylates hydroxyl groups at 3α and 7β positions (yield: 92%) .

Table 1: Esterification Conditions and Outcomes

Reaction SiteReagentCatalystTemperatureYield
24-CarboxylMethanolH₂SO₄50°C95%
3α/7β-HydroxylAcetic anhydrideDMAP/Pyridine25°C92%

Oxidation Reactions

Controlled oxidation modifies hydroxyl groups into ketones:

  • 3β-Hydroxyl Oxidation : Using TEMPO/NaOCl in dichloromethane at 0°C converts the 3β-hydroxyl to a ketone, forming 3-keto-ursodeoxycholic acid derivatives (yield: 85%) .

Key Observations:

  • Reaction specificity depends on steric hindrance from deuterium atoms at positions 2,2,4,4.

  • Over-oxidation is minimized by low-temperature conditions .

Hydrogenation Reduction

Catalytic hydrogenation restores hydroxyl groups from ketones:

  • 3-Keto Reduction : Pd/C in methanol under H₂ gas (1 atm) at 25°C selectively reduces 3-keto to 3β-hydroxyl (yield: 88%) .

Table 2: Reduction Parameters

SubstrateCatalystHydrogen SourceTimeYield
3-Keto derivativePd/CH₂ gas12 hr88%

Hydrolysis Reactions

Alkaline hydrolysis removes protecting groups:

  • Ester Hydrolysis : Sodium hydroxide (4 eq) in methanol at 50°C cleaves methyl esters and acetyl groups, regenerating free hydroxyl and carboxyl groups (yield: 95%) .

Metabolic Reactions

In biological systems, 3β-Ursodeoxycholic Acid-D4 interacts with:

Table 3: Metabolic Pathway Effects

PathwayTargetBiological Effect
Lipid MetabolismTGR5Enhances insulin sensitivity
Bile Acid HomeostasisFXRReduces hepatic cholesterol

Stability Under Physiological Conditions

Deuterium incorporation at positions 2,2,4,4 enhances metabolic stability:

相似化合物的比较

Key Properties :

  • Purity: >99% (provided in methanol solution, stored at -20°C) .
  • Applications : Serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for bile acid profiling in metabolic and pharmacokinetic studies .
  • Role in Research: Facilitates accurate measurement of endogenous UDCA levels in biological matrices, such as liver tissue and serum, by compensating for matrix effects and instrument variability .
Structural and Functional Comparison with UDCA
Property 3β-Ursodeoxycholic Acid-D4 Ursodeoxycholic Acid (UDCA)
Chemical Formula C₂₄H₃₆D₄O₄ C₂₄H₄₀O₄
Hydroxyl Groups 3β,7β-dihydroxy 3α,7β-dihydroxy
Isotopic Labeling Deuterated (D4) Non-deuterated
Primary Use Analytical internal standard Therapeutic agent for cholestasis, PBC*
Solubility Soluble in methanol; similar to UDCA 53 µM (undissociated form in water)

*PBC: Primary biliary cholangitis.

Comparison with Chenodeoxycholic Acid (CDCA)
Property UDCA-D4 Chenodeoxycholic Acid (CDCA)
Hydroxyl Configuration 3β,7β 3α,7α
Bile Acid Class Secondary (bacterial epimerization product) Primary (synthesized in liver)
Solubility Comparable to UDCA 250 µM (undissociated form in water)
Therapeutic Role N/A (analytical use) Cholesterol gallstone dissolution

Key Insight : CDCA’s 7α-hydroxyl group makes it more hydrophobic than UDCA, leading to higher cholesterol solubilization but lower efficacy in reducing cholesterol absorption (37% for UDCA vs. 60% for CDCA in mice studies) .

Comparison with Other Deuterated Standards
Compound Application Structural Difference from UDCA-D4
Linoleic Acid-D4 Lipid oxidation studies Fatty acid (C18 chain) vs. steroid backbone
Cholic Acid-D4 Bile acid quantification in brain tissue 3α,7α,12α-trihydroxy configuration

Key Insight : UDCA-D4’s steroid backbone and hydroxyl positions make it specific for bile acid research, unlike deuterated fatty acids used in broader lipidomics .

Therapeutic Efficacy :

  • UDCA’s poor micellar solubilization limits cholesterol absorption, making it superior to CDCA in treating metabolic disorders .

准备方法

Multi-Step Chemical Synthesis from Ursodeoxycholic Acid

The most well-documented method for synthesizing 3β-UDCA-D4 involves a six-step chemical transformation starting from ursodeoxycholic acid (UDCA). This approach, detailed in a 2019 patent, achieves stereochemical inversion at the C3 position and deuterium incorporation through sequential protection, oxidation, reduction, and deprotection steps.

Step 1: Esterification of the C24 Carboxyl Group

UDCA (compound 1) undergoes esterification at the C24 carboxyl group using acidic catalysts such as sulfuric acid or p-toluenesulfonic acid in methanol or ethanol. This reaction produces the methyl or ethyl ester (compound 2), protecting the carboxyl group for subsequent steps. Key conditions include:

  • Solvent: Methanol or ethanol

  • Catalyst: Sulfuric acid (1–20 mol%)

  • Temperature: 0–100°C

  • Yield: >95%.

Step 2: Protection of C3 and C7 Hydroxyl Groups

The C3 and C7 hydroxyl groups of compound 2 are acetylated using acetic anhydride in dichloromethane or pyridine, catalyzed by 4-dimethylaminopyridine (DMAP). This yields the fully protected derivative (compound 3), critical for preventing undesired side reactions.

  • Molar Ratio: 1:1–10 (compound 2 : acetic anhydride)

  • Reaction Time: 12–24 hours.

Step 3: Selective Deprotection of the C3 Acetyl Group

The C3 acetyl group is selectively removed using alkaline hydrolysis (e.g., sodium hydroxide in methanol), yielding compound 4 with a free C3 hydroxyl group. This step exploits the steric and electronic differences between the C3 and C7 positions.

  • Solvent: Methanol

  • Base: NaOH (4 equiv)

  • Temperature: 50°C

  • Time: 3 hours.

Step 4: Oxidation of the C3 Hydroxyl Group

Compound 4 is oxidized to the 3-keto intermediate (compound 5) using Jones reagent (CrO3 in H2SO4) or Dess-Martin periodinane. This step establishes the ketone necessary for subsequent stereochemical inversion.

  • Oxidant: Dess-Martin periodinane (2 equiv)

  • Solvent: Dichloromethane

  • Yield: 85–90%.

Step 5: Stereoselective Reduction with Deuterium Gas

The pivotal step for deuterium incorporation involves hydrogenating the 3-keto group of compound 5 using deuterium gas (D2) in the presence of a palladium-on-carbon (Pd/C) catalyst. This reduction proceeds via a stereoselective mechanism, yielding the 3β-deuterated alcohol (compound 6).

  • Solvent: Methanol

  • Catalyst: 10% Pd/C (5 wt%)

  • Pressure: 1 atm D2

  • Time: 12 hours

  • Deuterium Incorporation: >98% atom D.

Step 6: Global Deprotection

Final hydrolysis of the C7 acetyl and C24 ester groups using aqueous NaOH yields 3β-UDCA-D4.

  • Conditions: 50°C, 3 hours, NaOH (4 equiv)

  • Overall Yield: 57% from UDCA.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR analyses confirm the structure and deuterium labeling of 3β-UDCA-D4. Key observations include:

  • Absence of C3 Protium Signal: The 3β-deuterium atom eliminates the characteristic 1H NMR signal at δ 3.35 ppm (C3 α-H in UDCA).

  • Deuterium-Induced Shifts: 13C NMR shows upfield shifts for deuterated carbons due to the isotope effect.

Mass Spectrometry (MS)

High-resolution MS (HRMS) verifies the molecular formula C24H36D4O4 ([M+H]+m/z = 397.29). Isotopic purity (>98% D) is quantified using LC-MS/MS with deuterated internal standards.

Comparative Analysis of Synthetic Methods

Parameter Chemical Synthesis Electrochemical Reduction
Stereoselectivity 3β:7β = >99:17β:7α = 100:0 (not applicable)
Deuterium Incorporation >98%Not reported
Yield 57%34.9% (for UDCA)
Environmental Impact Moderate (organic solvents)Low (electrochemical cells)

The chemical synthesis route remains superior for 3β-UDCA-D4 due to its established deuterium-labeling protocol, whereas electrochemical methods are limited to 7β stereoselectivity and lack deuterium integration.

Challenges and Optimization Strategies

Deuterium Labeling Efficiency

Achieving >98% deuterium purity requires stringent control over:

  • Catalyst Activation: Pre-reduction of Pd/C under D2 ensures no residual protium.

  • Solvent Purity: Anhydrous methanol minimizes H-D exchange.

Scalability Issues

Large-scale production faces bottlenecks in:

  • Cost of D2 Gas: Substituting D2 with deuterated solvents (e.g., CD3OD) is under investigation.

  • Catalyst Recovery: Pd/C filtration and reuse protocols are critical for cost-effectiveness.

Applications in Metabolic Research

3β-UDCA-D4 serves as a stable isotope tracer in:

  • Bile Acid Profiling: Quantifying endogenous UDCA in serum and liver via LC-MS/MS.

  • Drug Metabolism Studies: Tracking UDCA pharmacokinetics and tissue distribution .

常见问题

Q. What experimental controls validate the specificity of 3β-UDCA-D4 in the presence of structurally similar bile acids?

  • Answer :
  • Chromatographic Resolution : Test separation from 3α-UDCA, lithocholic acid, and taurine-conjugated variants. Adjust gradient elution to achieve resolution (R >1.5).
  • Stable Isotope Confirmation : Use high-resolution MS (HRMS) to verify the D4 mass shift (m/z +4) and exclude isobaric interferents .
  • Blank Matrices : Analyze bile acid-free matrices (e.g., synthetic serum) to confirm absence of cross-reactivity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。